4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one
Overview
Description
“4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one” is a chemical compound with the CAS Number: 239463-95-7 . It is also known by other synonyms such as “4,5,5,6,6,6-HEXAFLUORO-4-TRIFLUOROMETHYL-2-HEXANONE” and "1,1,1,2,2,3-HEXAFLUORO-3-TRIFLUOROMETHYL-5-HEXANONE" .
Molecular Structure Analysis
The molecular formula of “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one” is C7H5F9O2 . The InChI Code is 1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) .Physical And Chemical Properties Analysis
The compound is a liquid at ambient temperature . It has a molecular weight of 292.1 .Scientific Research Applications
Gas Separation and Purification with MOFs
Metal–organic frameworks (MOFs) have been explored for gas separation and purification due to their unique pore structures and surfaces, which offer differential recognition of small gas molecules. Research has developed several approaches to systematically tune the pores and to immobilize functional sites within MOFs, demonstrating breakthroughs in gas chromatographic separation of hexane isomers, kinetic D2/H2 separation, acetylene/ethylene separation, carbon dioxide capture, and more. These innovations highlight the potential of microporous MOFs for industrial gas separation, examined through fixed-bed adsorption and/or breakthrough experiments (Lin et al., 2017).
Alternative Insulating Gases for SF6
The search for environmentally friendly insulating gases to replace sulfur hexafluoride (SF6) has identified perfluorinated ketones (C5F10O and C6F12O) and fluoronitrile (C4F7N) as potential alternatives. These gases exhibit insulation strengths comparable to or higher than SF6, with significantly lower global warming potentials (GWPs). However, due to their relatively high boiling points, they are suggested to be used as a mixture with buffering gases. This research provides insight into sustainable options for electrical equipment insulation, addressing environmental concerns associated with SF6 (Wang et al., 2019).
Fluoroalkylation Reactions in Aqueous Media
The development of aqueous fluoroalkylation has made significant progress, highlighting the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. The review discusses methods for the mild, environmentally friendly, and efficient incorporation of fluorinated or fluoroalkylated groups into target molecules in water or in the presence of water. This approach aligns with green chemistry principles, offering a new perspective for environment-benign fluoroalkylation reactions (Song et al., 2018).
Sources, Distribution, and Risks of Novel Fluorinated Alternatives
A review on the sources, environmental distribution, and health risks of novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) indicates that compounds like hexafluoropropylene oxide dimer (HFPO-DA) have become dominant global pollutants. Despite their potential to replace legacy PFASs, novel fluorinated alternatives may exhibit comparable or more severe toxicities, underscoring the need for further toxicological studies to ensure their long-term safety (Wang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c1-3(17)2-4(8,6(11,12)13)5(9,10)7(14,15)16/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLVBGFDFOVPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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